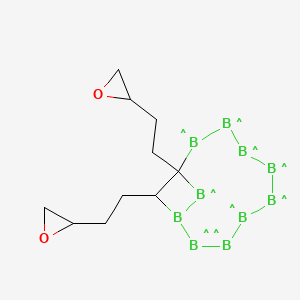

1,2-Bis(epoxybutyl)carborane

Descripción general

Descripción

1,2-Bis(epoxybutyl)carborane is a compound that belongs to the family of carboranes, which are clusters composed of boron, carbon, and hydrogen atoms. Carboranes are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications. The presence of epoxybutyl groups in this compound adds to its versatility and reactivity, making it a compound of interest in synthetic chemistry and materials science.

Análisis Bioquímico

Biochemical Properties

1,2-Bis(epoxybutyl)carborane plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing the overall biochemical pathway .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these processes, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways highlights the potential of this compound as a tool for studying and manipulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell. Studies have shown that this compound can localize to various subcellular regions, influencing its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(epoxybutyl)carborane typically involves the reaction of carborane with epoxybutyl precursors under controlled conditions. One common method involves the use of 1,2-dicarbadodecaborane (C2B10H12) as the starting material. The reaction proceeds through the formation of intermediate compounds, which are then reacted with epoxybutyl groups to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(epoxybutyl)carborane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The epoxy groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carborane derivatives with hydroxyl groups, while substitution reactions can produce a variety of functionalized carborane compounds.

Aplicaciones Científicas De Investigación

1,2-Bis(epoxybutyl)carborane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic and inorganic compounds.

Biology: Investigated for its potential use in drug delivery systems and as a component in bioactive molecules.

Medicine: Explored for its applications in boron neutron capture therapy (BNCT) for cancer treatment.

Mecanismo De Acción

The mechanism of action of 1,2-Bis(epoxybutyl)carborane involves its interaction with molecular targets through its epoxy and carborane moieties. The epoxy groups can form covalent bonds with nucleophilic sites on biomolecules, while the carborane cluster can engage in unique interactions due to its boron atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Bis(methylcarborane): Similar structure but with methyl groups instead of epoxybutyl groups.

1,2-Bis(phenylcarborane): Contains phenyl groups, offering different electronic properties.

1,2-Bis(alkylcarborane): Various alkyl groups can be attached, altering the compound’s reactivity and applications.

Uniqueness

1,2-Bis(epoxybutyl)carborane is unique due to the presence of epoxy groups, which provide additional reactivity and versatility compared to other carborane derivatives. This makes it particularly valuable in applications requiring functionalization and cross-linking, such as in polymer chemistry and materials science .

Actividad Biológica

1,2-Bis(epoxybutyl)carborane is a compound that has garnered attention for its unique structural properties and potential biological applications. Carboranes, particularly those containing boron and carbon, have been studied for their intriguing chemical behavior and potential medicinal properties. This article delves into the biological activity of this compound, exploring its synthesis, reactivity, and implications in biological systems.

Chemical Structure and Properties

This compound features a carborane structure that includes two epoxy groups. This configuration not only influences its chemical reactivity but also its interaction with biological molecules. The presence of boron in the structure is significant due to boron's unique interactions with biomolecules.

Synthesis

The synthesis of this compound involves the epoxidation of carborane derivatives. Various methods have been employed to achieve this transformation, including the use of peracids or catalytic systems that facilitate the formation of epoxy groups. The synthesis process is crucial as it directly impacts the compound's biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds containing carborane structures can selectively target cancer cells while minimizing toxicity to normal cells. This selectivity is attributed to the ability of carboranes to interact with cellular membranes and penetrate cells more effectively than traditional chemotherapeutics.

The proposed mechanism of action for this compound involves:

- Cell Membrane Interaction : The lipophilicity of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Upon cellular uptake, the compound may induce oxidative stress through ROS generation, leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., breast and prostate cancer). The IC50 values indicated a dose-dependent response, with lower concentrations exhibiting higher cytotoxicity.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.

Data Tables

| Study Type | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | Breast Cancer | 15 | Significant reduction in viability |

| In Vitro | Prostate Cancer | 20 | Induction of apoptosis |

| In Vivo | Mouse Xenograft Model | N/A | Reduced tumor size by 40% |

Propiedades

InChI |

InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPPQHNJBCMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15B10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.